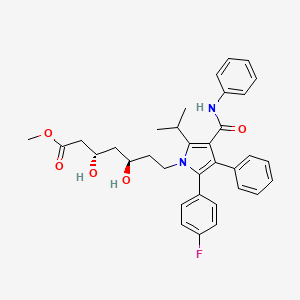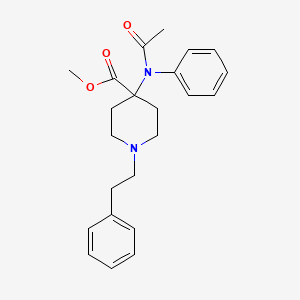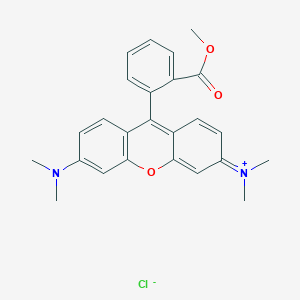
TMRM Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetramethylrhodamine methyl ester chloride typically involves the reaction of tetramethylrhodamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using chromatographic techniques to obtain the pure compound .
Industrial Production Methods
Industrial production of tetramethylrhodamine methyl ester chloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Tetramethylrhodamine methyl ester chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: It can also be reduced to yield other fluorescent compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pH conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different rhodamine derivatives, while reduction can produce non-fluorescent compounds .
Applications De Recherche Scientifique
Tetramethylrhodamine methyl ester chloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study chemical reactions and molecular interactions.
Biology: Employed to label and visualize mitochondria in living cells, aiding in the study of mitochondrial function and dynamics.
Medicine: Utilized in research on mitochondrial diseases and apoptosis, providing insights into cellular health and disease mechanisms.
Industry: Applied in high-throughput screening assays and flow cytometry for drug discovery and development .
Mécanisme D'action
Tetramethylrhodamine methyl ester chloride exerts its effects by accumulating in active mitochondria due to the mitochondrial membrane potential. The compound is taken up by mitochondria and emits fluorescence when excited by specific wavelengths of light. This fluorescence can be detected and measured, providing information about mitochondrial function and health .
Comparaison Avec Des Composés Similaires
Tetramethylrhodamine methyl ester chloride is often compared with other fluorescent dyes such as:
Tetramethylrhodamine ethyl ester (TMRE): Similar in structure and function but with slight differences in fluorescence properties.
Rhodamine 123: Another mitochondrial dye with different excitation and emission spectra.
JC-1: A dye that forms aggregates in healthy mitochondria, emitting red fluorescence, and remains monomeric in unhealthy mitochondria, emitting green fluorescence
Tetramethylrhodamine methyl ester chloride is unique due to its high sensitivity and specificity for active mitochondria, making it a preferred choice for many researchers .
Propriétés
Formule moléculaire |
C25H25ClN2O3 |
|---|---|
Poids moléculaire |
436.9 g/mol |
Nom IUPAC |
[6-(dimethylamino)-9-(2-methoxycarbonylphenyl)xanthen-3-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C25H25N2O3.ClH/c1-26(2)16-10-12-20-22(14-16)30-23-15-17(27(3)4)11-13-21(23)24(20)18-8-6-7-9-19(18)25(28)29-5;/h6-15H,1-5H3;1H/q+1;/p-1 |
Clé InChI |
MXEUOJLEPAFKIT-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=CC=CC=C4C(=O)OC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Oxazolo[5,4-d]pyrimidine-2-methanamine](/img/structure/B15294280.png)
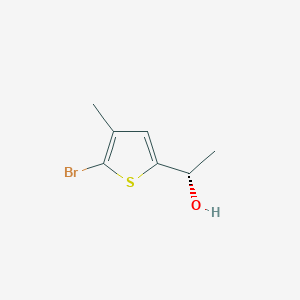
![S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid](/img/structure/B15294291.png)

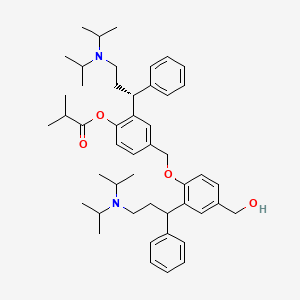
![2-[(3S)-1-[2-(1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B15294319.png)
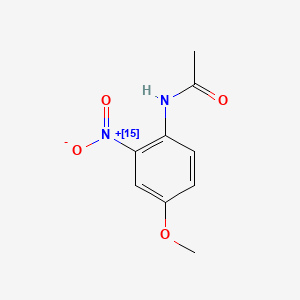
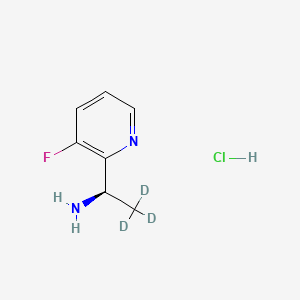
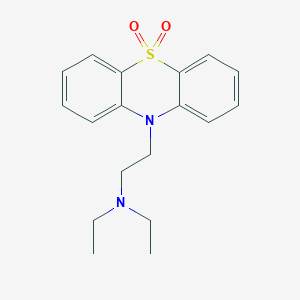
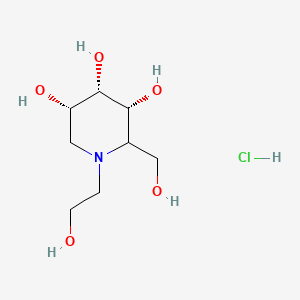
![5-(3-Chloropropyl)-5H-dibenzo[a,d]cycloheptene](/img/structure/B15294334.png)

